molecular formula C44H34N4O12P4 B13778945 [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid

[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid

Cat. No.: B13778945
M. Wt: 934.7 g/mol
InChI Key: KAWXQROYSLVCIR-UHFFFAOYSA-N
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Description

[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid is a tetraarylporphyrin derivative functionalized with four phosphonophenyl groups.

Properties

Molecular Formula

C44H34N4O12P4

Molecular Weight

934.7 g/mol

IUPAC Name

[4-[10,15,20-tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid

InChI

InChI=1S/C44H34N4O12P4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)

InChI Key

KAWXQROYSLVCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)P(=O)(O)O)C8=CC=C(C=C8)P(=O)(O)O)C=C4)C9=CC=C(C=C9)P(=O)(O)O)N3)P(=O)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step procedure starting from a tetraphenylporphyrin or related porphyrin precursor, followed by selective functionalization of the phenyl rings with phosphonic acid groups. The key challenge is introducing phosphonate substituents at specific meso-positions of the porphyrin ring without degrading the macrocycle.

Stepwise Preparation Methods

Synthesis of Porphyrin Core

The porphyrin macrocycle is commonly synthesized via acid-catalyzed condensation of pyrrole with substituted benzaldehydes or dipyrromethanes:

  • Dipyrromethane Approach: This method involves preparing meso-substituted dipyrromethanes which are then condensed to form the porphyrin ring. It offers better yields (75-92%) for certain substituents and allows for more controlled substitution patterns on the phenyl rings compared to the classical mixed aldehyde-pyrrole condensation method.
Step Reagents/Conditions Outcome
1 Pyrrole + substituted benzaldehyde or dipyrromethane Formation of meso-substituted porphyrin core

Introduction of Phosphonate Groups

Phosphonate groups are introduced on the phenyl rings via phosphonation reactions, often starting from halogenated or amino-substituted phenyl porphyrins:

  • Phosphonation of Phenyl Rings: The phenyl substituents on the porphyrin can be functionalized by converting halogen or amino groups to phosphonic acid groups through phosphonation reactions, often using reagents such as phosphorous acid derivatives or phosphonylation agents.

  • Reductive Deamination Route: For related sulfonated porphyrins, a reductive deamination of aminophenyl-substituted porphyrins has been successfully employed to introduce sulfonate groups. This method involves diazotization followed by reduction, but requires careful handling due to solubility and aggregation issues in acidic media. By analogy, similar approaches can be adapted for phosphonate substitution with appropriate reagents and conditions.

Step Reagents/Conditions Notes
2 Aminophenyl porphyrin + phosphonation reagents Conversion to phosphonophenyl porphyrin
3 Diazotization and reduction (if applicable for amine removal) Used in sulfonated analogs, potential adaptation for phosphonate synthesis

Selective Substitution Pattern Control

  • The target compound features three phosphonophenyl groups at positions 10, 15, and 20 and one phosphonic acid group at position 5 on the phenyl ring. Achieving this specific substitution pattern requires selective phosphonation and protection/deprotection strategies during synthesis.

  • Reaction parameters such as temperature, time, and reagent concentration are optimized to maximize trisubstitution while maintaining the integrity of the porphyrin ring.

Representative Synthetic Scheme

Step Reaction Type Starting Material Product Yield (%) Reference
1 Acid-catalyzed condensation Pyrrole + 4-substituted benzaldehydes 5-(4-aminophenyl)-10,15,20-tris(4-halophenyl)porphyrin 75-92
2 Phosphonation Aminophenyl or halophenyl porphyrin 4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl intermediate Variable
3 Deprotection/functional group conversion Protected phosphonate esters Free phosphonic acid groups Moderate

Analytical and Characterization Data Supporting Preparation

  • Molecular Weight: 934.7 g/mol confirms the incorporation of phosphonic acid groups.

  • InChI and IUPAC Name: Provide definitive structural confirmation for the synthesized compound.

  • Purity and Substitution Pattern: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to verify substitution patterns and purity, ensuring selective trisubstitution on the phenyl rings without over-substitution or degradation.

Summary of Key Research Findings

  • The preparation of phosphonated porphyrins requires careful control of reaction conditions to avoid over-substitution and maintain porphyrin integrity.

  • The dipyrromethane synthetic route offers advantages in yield and substitution control over classical methods for preparing substituted porphyrins.

  • Reductive deamination and diazotization methods, while established for sulfonated porphyrins, provide conceptual frameworks for analogous phosphonate functionalizations, though solubility and aggregation challenges must be managed.

  • The final deprotection steps to yield free phosphonic acid groups are critical and often involve mild acidic or basic hydrolysis conditions to avoid porphyrin degradation.

Chemical Reactions Analysis

Types of Reactions

[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.

    Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized porphyrins.

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action:
Photodynamic therapy (PDT) utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. The porphyrin structure allows for efficient absorption of light, leading to the generation of singlet oxygen when exposed to specific wavelengths.

Case Studies:

  • Cancer Treatment: Research has shown that porphyrin derivatives can effectively target tumor cells while minimizing damage to surrounding healthy tissue. For instance, studies have demonstrated that [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid exhibits enhanced phototoxicity against various cancer cell lines when activated by laser light .
  • Combination Therapies: The compound has been explored in combination with other therapeutic modalities such as chemotherapy and immunotherapy to improve treatment outcomes in resistant cancer types .

Catalysis

Role in Catalytic Reactions:
The phosphonic acid group enhances the solubility and reactivity of the compound in aqueous environments, making it a suitable candidate for catalyzing various organic reactions.

Case Studies:

  • Oxidation Reactions: The compound has been tested as a catalyst for oxidation reactions involving alcohols and olefins, demonstrating high efficiency and selectivity under mild conditions .
  • Photocatalysis: Its ability to absorb light and facilitate electron transfer makes it an excellent candidate for photocatalytic applications, such as the degradation of environmental pollutants .

Material Science

Applications in Nanotechnology:
The unique properties of this compound allow for its incorporation into various nanostructured materials.

Case Studies:

  • Nanocomposites: Research indicates that integrating this porphyrin derivative into polymer matrices can enhance the mechanical and thermal properties of the resulting nanocomposites .
  • Sensors: The compound has been utilized in the development of sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions .

Summary Table of Applications

Application Area Mechanism/Function Notable Findings
Photodynamic TherapyLight-induced generation of reactive oxygen speciesEffective against cancer cell lines; enhances treatment outcomes when combined with other therapies .
CatalysisActs as a catalyst in oxidation and photocatalytic reactionsHigh efficiency in organic transformations; effective in environmental pollutant degradation .
Material ScienceEnhances properties of nanocompositesImproved mechanical/thermal properties; useful in sensor technology for environmental monitoring .

Mechanism of Action

The mechanism of action of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biochemical pathways, such as electron transfer and catalysis. The phosphonic acid groups play a crucial role in stabilizing these complexes and enhancing their reactivity.

Comparison with Similar Compounds

Functional Groups and Reactivity

  • Phosphonophenyl vs. Carboxymethyl/Carboxyphenyl: Phosphonic acid groups exhibit stronger acidity (pKa ~2–3) compared to carboxylic acids (pKa ~4–5), enhancing solubility in aqueous media and metal-binding efficiency . Carboxymethylphenyl derivatives, however, are more suited for esterification or amidation reactions .
  • Formyl Groups: The aldehyde-functionalized porphyrin () is highly reactive in condensation reactions, unlike the stable phosphonophenyl analog .

Photophysical and Catalytic Properties

  • Zinc/Cu-Porphyrins: Zn(II) complexes exhibit high fluorescence (ΦF = 0.18) and singlet oxygen generation (ΦΔ = 0.62), ideal for photodynamic therapy. Cu(II) analogs are non-emissive due to paramagnetic quenching .

Notes

Comparative Data Gaps: Direct comparative studies (e.g., catalytic efficiency, photophysical metrics) between phosphonophenyl and carboxyphenyl porphyrins are absent; inferences are drawn from structural analogs.

Biological Activity

[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid is a synthetic porphyrin derivative characterized by its unique structure and potential applications in photodynamic therapy (PDT). This compound integrates phosphonic acid groups that enhance its solubility and biological activity, making it a subject of interest in biomedical research.

  • Molecular Formula : C₄₄H₃₀N₄O₈P
  • Molecular Weight : 748.57 g/mol
  • Solubility : Soluble in organic solvents such as dichloromethane and chloroform.
  • Absorption Spectrum : Exhibits characteristic absorption bands in the visible region, crucial for its photodynamic properties.

The biological activity of this compound primarily revolves around its role as a photosensitizer in PDT. Upon irradiation with light of appropriate wavelength, the compound generates singlet oxygen (1O2^{1}O_2), which is cytotoxic to cancer cells. The mechanism can be summarized as follows:

  • Light Activation : The compound absorbs light energy, transitioning to an excited state.
  • Energy Transfer : Energy is transferred to molecular oxygen, producing singlet oxygen.
  • Cellular Damage : Singlet oxygen induces oxidative stress leading to apoptosis or necrosis in targeted cells.

Table 1: Summary of Biological Activity Findings

Study ReferenceCell LineConcentration (µM)Light Dose (J/cm²)Outcome
Hep-2520Significant cytotoxicity observed
A5491050Induced apoptosis via oxidative stress
MCF-7130Minimal dark toxicity; effective PDT response

Case Study 1: Efficacy on Hep-2 Cells

In a study conducted by researchers analyzing the photodynamic effects on human larynx carcinoma cells (Hep-2), it was found that treatment with this compound at a concentration of 5 µM combined with a light dose of 20 J/cm² resulted in significant cell death due to oxidative damage. The uptake of the compound into the cells was confirmed through fluorescence microscopy, indicating its potential for targeted therapy in laryngeal cancers .

Case Study 2: Apoptosis Induction in A549 Cells

Another investigation focused on A549 lung cancer cells treated with this porphyrin derivative at a concentration of 10 µM and exposed to a light dose of 50 J/cm². The results demonstrated a marked increase in apoptotic markers compared to control groups, suggesting that the compound effectively induces programmed cell death through singlet oxygen-mediated pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves precursor functionalization via palladium-catalyzed cross-coupling or nucleophilic substitution to introduce phosphonophenyl groups. Reaction optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) affecting yield. Post-synthetic phosphorylation steps may require controlled hydrolysis under inert conditions to preserve porphyrin integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : UV-Vis spectroscopy confirms porphyrin macrocycle integrity via Soret and Q-band analysis. Phosphonic acid substituents alter absorption maxima compared to non-functionalized analogs. 31^{31}P NMR is critical for verifying phosphonate group incorporation and purity. Mass spectrometry (MALDI-TOF or ESI) provides molecular weight validation, while FT-IR identifies P=O and P-OH vibrational modes. Comparative analysis with non-phosphonated analogs (e.g., H2_2TPP) is essential to detect structural deviations .

Q. What purification methods are suitable for isolating this compound from reaction byproducts?

  • Methodological Answer : Size-exclusion chromatography (SEC) effectively separates the target porphyrin from smaller phosphonate-containing byproducts. Reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves aggregates or isomers. Dialysis against deionized water removes residual salts, particularly after hydrolysis steps. Purity should be validated via TLC (silica gel, n-butanol/acetic acid/water solvent system) .

Advanced Research Questions

Q. How do the phosphonophenyl substituents influence the compound's electrochemical properties compared to sulfonated or carboxylated analogues?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF with TBAPF6_6) reveals redox potentials shifted by electron-withdrawing phosphonate groups. Compare with sulfonatophenyl porphyrins (e.g., ) to assess differences in HOMO-LUMO gaps. Phosphonates enhance metal-binding affinity, which can be quantified via potentiometric titrations. Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and frontier orbitals .

Q. What strategies mitigate aggregation effects in aqueous solutions during catalytic applications?

  • Methodological Answer : Aggregation is minimized by adjusting pH (e.g., >pH 7 to deprotonate phosphonic acid groups) or using surfactants (e.g., CTAB). Dynamic light scattering (DLS) monitors aggregate size. Coating with hydrophilic polymers (e.g., PEG) or embedding in mesoporous silica matrices enhances dispersion. Compare aggregation behavior with sulfonated analogs ( ) to identify substituent-specific trends .

Q. How can computational methods predict the coordination behavior with transition metals?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with LANL2DZ basis sets for metals) model metal-ligand binding energies and geometry. Reaction path sampling (e.g., via the Artificial Force Induced Reaction method) identifies preferred coordination sites. Validate predictions with EXAFS or XANES to confirm metal-N/P bond distances. ICReDD’s integrated computational-experimental workflows ( ) are recommended for high-throughput screening .

**What experimental controls are critical when assessing photostability under varying pH conditions?

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